molecular formula C11H15ClN2O B1433684 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine CAS No. 1515960-91-4

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine

Cat. No.: B1433684
CAS No.: 1515960-91-4
M. Wt: 226.7 g/mol
InChI Key: AEAZWGYXRRGTDI-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine (CAS 1515960-91-4) is a heterocyclic compound of significant interest in medicinal chemistry and early-stage pharmaceutical research . Its structure features a chloropyridine ring linked via an ether chain to a piperidine group, making it a valuable scaffold for constructing potential therapeutic agents . This compound serves as a key intermediate in discovery research, particularly in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a flavin-dependent epigenetic enzyme that regulates gene expression by demethylating histone H3 lysine 4 (H3K4) and is a validated drug target for certain cancers, including acute leukemias with MLL rearrangements and solid tumors . Compounds featuring the 3-(piperidin-4-ylmethoxy)pyridine pharmacophore have been demonstrated to be potent, competitive, and reversible inhibitors of LSD1 . Research indicates that such inhibitors can increase cellular H3K4 methylation levels and effectively block the proliferation of several leukemia and solid tumor cell lines, while showing negligible effects on normal cells . The reactivity of the chlorine atom on the pyridine ring allows for further functionalization via substitution reactions, enabling extensive structure-activity relationship (SAR) studies . For research use only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-11-2-1-10(7-14-11)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAZWGYXRRGTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The core synthetic approach to 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine involves nucleophilic substitution at the 5-position of a chloropyridine precursor, typically 2-chloro-5-chloromethylpyridine or 2-chloro-5-hydroxypyridine derivatives, with a piperidin-4-ylmethanol or piperidine nucleophile. This substitution is commonly facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Key Reaction Conditions and Reagents

Step Starting Material Reagent(s) Solvent Temperature Time Notes Yield
1 2-Chloro-5-chloromethylpyridine Piperidine, Potassium carbonate DMF 50–80°C 16–72 h Nucleophilic substitution of chloromethyl group by piperidine High (up to 88%)
2 2-Chloro-5-hydroxypyrimidine (analogous pyrimidine) Methanesulfonyl chloride, Triethylamine (for mesylation), then piperidine derivative DCM, then DMF 0°C to 80°C 1–16 h Conversion of hydroxyl to mesylate intermediate, followed by nucleophilic substitution Moderate to high

Detailed Synthetic Routes

Route via 2-Chloro-5-chloromethylpyridine
  • Mechanism: The chloromethyl group at the 5-position of the pyridine ring is displaced by the nucleophilic piperidine nitrogen.
  • Procedure: 2-Chloro-5-chloromethylpyridine is reacted with piperidine in the presence of potassium carbonate in DMF. The reaction mixture is heated to 50–80°C and stirred for 16–72 hours under inert atmosphere to ensure complete substitution.
  • Outcome: The substitution yields this compound with reported yields up to 88% after purification by chromatography.
Route via 2-Chloro-5-hydroxypyrimidine Derivative (Analogous Methodology)
  • Step 1: The hydroxyl group on 2-chloro-5-hydroxypyrimidine is converted into a good leaving group by mesylation using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C.
  • Step 2: The mesylate intermediate is then reacted with a piperidine derivative in DMF in the presence of potassium carbonate at elevated temperatures (50–80°C) for 16 hours or more.
  • Notes: This method is reported for pyrimidine analogs but is conceptually applicable to pyridine derivatives with similar substitution patterns.
  • Outcome: The nucleophilic substitution proceeds efficiently, yielding the target compound after workup and purification.

Reaction Optimization and Scale-Up

  • Base Selection: Potassium carbonate is the preferred base for facilitating the nucleophilic substitution, providing good yields and mild reaction conditions.
  • Solvent: DMF is favored due to its polar aprotic nature, which stabilizes charged intermediates and enhances nucleophilicity.
  • Temperature: Elevated temperatures (50–80°C) accelerate the reaction without significant degradation.
  • Time: Reaction times range from 16 to 72 hours depending on scale and substrate reactivity.
  • Industrial Considerations: For larger-scale synthesis, continuous flow reactors and optimized stirring and temperature control improve yield and reproducibility.

Data Tables Summarizing Key Experimental Findings

Entry Starting Material Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 2-Chloro-5-chloromethylpyridine + Piperidine K2CO3 DMF 50 16 88 Standard nucleophilic substitution
2 2-Chloro-5-hydroxypyrimidine (mesylated) + Piperidine derivative K2CO3 DMF 80 16 75–85 Mesylation followed by substitution
3 2-Chloro-5-hydroxypyrimidine + Potassium carbonate DMF 70 72 65 Sealed tube reaction for extended time

Research Findings and Mechanistic Insights

  • The substitution reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon bearing the leaving group (chloromethyl or mesylate).
  • The presence of the electron-withdrawing chlorine at the 2-position of the pyridine ring increases the electrophilicity of the 5-position substituent, facilitating nucleophilic attack.
  • Using mesylation to convert hydroxyl groups into better leaving groups improves reaction rates and yields.
  • Reaction conditions are optimized to balance between reaction completion and minimizing side reactions such as elimination or pyridine ring degradation.
  • Purification typically involves extraction, washing with brine and sodium bicarbonate, drying over magnesium sulfate, and chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is primarily studied for its potential medicinal applications. It serves as an intermediate in the development of new pharmaceuticals, particularly those targeting central nervous system disorders and cancer therapies. The compound's structure allows it to interact effectively with biological targets, potentially leading to improved therapeutic agents .

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. Pyridine derivatives have been noted for their ability to inhibit various bacterial strains, making them candidates for developing new antibiotics. Studies have shown that compounds similar to this compound exhibit activity against pathogens such as E. coli and Staphylococcus aureus, suggesting its potential in combating infections .

Anticancer Properties

The compound has been evaluated for its anticancer effects in various preclinical studies. In vitro experiments have demonstrated that it can inhibit the proliferation of cancer cell lines, including those associated with leukemia and breast cancer. For instance, analogs of this compound were found to outperform standard chemotherapeutics like 5-Fluorouracil in inhibiting tumor growth .

Agrochemicals

In the agricultural sector, this compound is explored for its potential use in developing new pesticides and herbicides. Its biological activity could be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.

Case Study 1: Leukemia Treatment

A series of studies investigated the efficacy of phosphoramidate analogues related to this compound against L1210 mouse leukemia cells. Results indicated that these compounds could significantly inhibit cell proliferation through mechanisms involving intracellular nucleotide release.

Case Study 2: Breast Cancer Models

In experiments involving MCF-7 and MDA-MB-231 breast cancer cell lines, compounds similar to this pyridine derivative demonstrated enhanced growth inhibition compared to established treatments. This suggests a promising avenue for further development as a therapeutic agent against breast cancer .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₁H₁₄ClN₂O
  • Molecular Weight : ~237.7 g/mol (calculated based on substituents) .
  • Spectral Data : Infrared (IR) spectra show characteristic peaks for aromatic C-H stretching (~3020 cm⁻¹), C=O (1672 cm⁻¹), and C≡N (2183 cm⁻¹) in related derivatives . Nuclear Magnetic Resonance (¹H NMR) reveals δH values consistent with piperidine protons (δ 1.4–2.8 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .
  • Synthesis : Synthesized via multi-step protocols involving condensation reactions and functional group modifications, as exemplified in Scheme 1 of , with yields ranging from 67% to 81% .

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The biological and chemical profiles of 2-chloro-5-(piperidin-4-ylmethoxy)pyridine are influenced by substituent variations. Key analogs include:

Compound Name Substituents (R1, R2) Key Structural Differences Reference
5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride Methyl at pyridine 5-position; piperidinyloxy instead of piperidinylmethoxy Reduced steric bulk due to lack of methylene spacer
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride Chlorine at pyridine 5-position; amine linkage to piperidine Direct amine linkage alters electronic properties
2-Chloro-5-(trifluoromethyl)pyridine Trifluoromethyl at 5-position Increased hydrophobicity and electron-withdrawing effects

Key Observations :

  • The piperidin-4-ylmethoxy group enhances binding to enzyme active sites (e.g., LSD1) through hydrophobic and hydrogen-bonding interactions, as shown in molecular docking studies .
  • Replacing the methoxy linker with a direct amine (as in ) reduces conformational flexibility, often diminishing inhibitory potency .

Key Findings :

  • Potency : The methyl-substituted analog (Compound 2) shows higher LSD1 inhibition (IC₅₀ = 62 nM) due to optimized hydrophobic interactions in the enzyme’s substrate-binding pocket .
  • Mechanism : Unlike tranylcypromine derivatives (irreversible inhibitors), this compound acts as a reversible competitive inhibitor , reducing off-target toxicity risks .

Physicochemical and Pharmacokinetic Properties

Comparative data on solubility, bioavailability, and stability:

Compound Melting Point (°C) Aqueous Solubility (mg/mL) Plasma Stability (t½) Bioavailability (F%) Reference
This compound 278–282 0.12 (pH 7.4) >24 hours 35–40
Crystalline Form A () 174 0.45 >48 hours 65
2-Chloro-5-(trifluoromethyl)pyridine N/A 0.08 12 hours 20

Key Insights :

  • Crystalline formulations (e.g., ) improve solubility and bioavailability by 3-fold compared to amorphous forms .
  • The trifluoromethyl group () increases metabolic stability but reduces solubility due to heightened hydrophobicity .

Key Trends :

  • Higher halogenation (e.g., trichloromethyl in ) simplifies synthesis but introduces environmental and safety concerns .
  • Piperidinylmethoxy derivatives require careful handling of moisture-sensitive intermediates .

Biological Activity

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine moiety, which is known for its role in various biological interactions, making it a subject of interest for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15ClN2O\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}

This structure includes a chlorine atom at the 2-position of the pyridine ring and a piperidinylmethoxy group, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Studies suggest that this compound may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a significant role in gene regulation and cancer progression. The interaction involves binding to the active site of LSD1, leading to inhibition of its demethylase activity, which can result in altered gene expression profiles in cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has shown efficacy against various cancer cell lines, including those with overexpressed LSD1. For instance:

  • Cell Line Studies : In vitro assays indicated that this compound significantly inhibited cell proliferation in acute myeloid leukemia (AML) cell lines, with IC50 values indicating strong anti-proliferative effects .
  • Mechanistic Insights : Molecular docking studies revealed that the piperidinyl group forms crucial interactions with LSD1, enhancing the compound's inhibitory potency .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary tests have indicated effectiveness against certain Gram-positive bacteria, although further studies are required to fully elucidate its spectrum of activity and mechanism .

Table 1: Summary of Biological Activities

Activity Target IC50 (µM) Notes
AnticancerLSD10.65Strong inhibition in AML cell lines
AntimicrobialGram-positive bacteriaTBDPreliminary results suggest efficacy

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile. In animal models, no significant acute toxicity was observed at high doses (up to 2000 mg/kg), suggesting potential for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine?

The compound can be synthesized via nucleophilic substitution, where piperidin-4-ylmethanol reacts with a chloropyridine precursor. A method analogous to involves using NaOH in dichloromethane under reflux, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity . Alternative strategies include Mitsunobu reactions (using DIAD and triphenylphosphine) for ether formation, as demonstrated in pyridine-piperidine hybrid syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

¹H and ¹³C NMR are essential for verifying the pyridine and piperidine moieties. Pyridine protons typically resonate at 7.5–8.5 ppm, while piperidine protons appear as multiplet signals between 1.5–3.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). For example, validated imidazo pyridine derivatives using these techniques, noting distinct shifts for aromatic and aliphatic protons .

Q. What safety protocols are required during handling?

Follow GHS hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal guidelines. Emergency measures include rinsing skin/eyes with water (P305+P351+P338) and seeking medical attention if exposed .

Q. How are common synthetic byproducts identified and removed?

Byproducts like unreacted chloropyridine or disubstituted derivatives are detected via TLC (Rf comparison) and removed using silica gel chromatography. highlights post-synthesis washes with brine and NaHCO₃ to eliminate acidic impurities .

Advanced Research Questions

Q. How can low yields in the coupling of piperidin-4-ylmethanol to 2-chloro-5-hydroxypyridine be mitigated?

Low yields often arise from steric hindrance or poor leaving-group activation. Activate the hydroxyl group as a tosylate (using TsCl) to enhance electrophilicity. Alternatively, employ Mitsunobu conditions (DIAD/PPh₃) for efficient ether formation, as shown in for chromeno pyrimidine synthesis .

Q. What computational methods predict the compound’s drug-likeness and bioavailability?

Tools like SwissADME assess parameters such as LogP (<5), topological polar surface area (TPSA <140 Ų), and Lipinski’s Rule of Five. used these models to confirm oral bioavailability for a pyrimidine-piperidine hybrid, emphasizing the importance of hydrogen bond donors/acceptors .

Q. How can regioselectivity challenges during pyridine functionalization be addressed?

The chloro group at position 2 directs electrophilic substitution to position 5. For nucleophilic attacks, use directed ortho-metalation (e.g., LDA at -78°C) to install substituents. ’s analysis of chloromethyl pyridines highlights the role of electronic effects in regioselectivity .

Q. How to resolve contradictions in biological activity data across assays?

Variability may stem from solvent effects (e.g., DMSO vs. aqueous buffers) or compound degradation. Validate results using orthogonal assays (e.g., enzymatic vs. cellular) and conduct stability studies (HPLC monitoring). emphasizes reproducibility checks in enzyme inhibition studies .

Q. What strategies optimize purification for scale-up synthesis?

Replace column chromatography with recrystallization (using ethanol/water) or fractional distillation for large-scale production. achieved 99% purity via sequential washes and solvent evaporation, minimizing silica gel dependency .

Q. How does the piperidine moiety influence the compound’s pharmacokinetic properties?

The piperidine ring enhances solubility via hydrogen bonding and modulates metabolic stability. Comparative studies in on pyridine isomers suggest that substituent position affects CYP450 enzyme interactions, impacting half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(piperidin-4-ylmethoxy)pyridine
Reactant of Route 2
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2-Chloro-5-(piperidin-4-ylmethoxy)pyridine

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